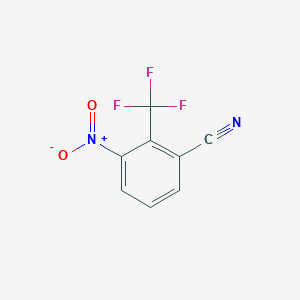

3-Nitro-2-(trifluoromethyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Nitro-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3F3N2O2. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a nitrile group (-CN). This compound is used in various chemical and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-2-(trifluoromethyl)benzonitrile typically involves the nitration of 2-(trifluoromethyl)benzonitrile. One common method includes the use of concentrated nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group into the aromatic ring . The reaction is carried out under controlled temperature conditions to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound often involves multi-step processes that include nitration, chlorination, and ammonolysis reactions. For example, 4-trichloromethyl-3-nitrobenzotrifluoride can be subjected to ammonolysis to yield 2-nitro-4-trifluoromethylbenzonitrile . This method is advantageous due to its high selectivity and conversion rates.

Análisis De Reacciones Químicas

Types of Reactions

3-Nitro-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products Formed

Reduction: The major product formed is 3-amino-2-(trifluoromethyl)benzonitrile.

Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Drug Development :

- The trifluoromethyl group is often incorporated into drug candidates to improve pharmacokinetic properties. Compounds containing this moiety have been shown to exhibit enhanced potency and selectivity against various biological targets.

- Case Study : Research has demonstrated that 3-nitro-2-(trifluoromethyl)benzonitrile derivatives can act as effective inhibitors in enzyme systems, leading to potential therapeutic applications in treating diseases such as cancer and inflammation .

-

Agrochemical Intermediates :

- This compound serves as an intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides. Its ability to disrupt specific biochemical pathways in plants makes it valuable for developing new crop protection agents.

- Example : The synthesis of certain herbicides has been linked to intermediates derived from this compound, showcasing its relevance in agricultural chemistry .

Material Science Applications

This compound has also found applications beyond pharmaceuticals:

- Polymer Chemistry : The compound can be used to modify polymers, enhancing their thermal stability and chemical resistance. This is particularly useful in creating high-performance materials for electronics and automotive industries.

- Fluorinated Materials : Due to its trifluoromethyl group, it contributes to the development of fluorinated materials which exhibit unique properties such as low surface energy and high chemical inertness .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 3-Nitro-2-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Nitro-4-(trifluoromethyl)benzonitrile

- 4-Nitro-2-(trifluoromethyl)benzonitrile

- 3-(Trifluoromethyl)benzonitrile

Uniqueness

3-Nitro-2-(trifluoromethyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Actividad Biológica

3-Nitro-2-(trifluoromethyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article delves into the biological activity of this compound, presenting data from various studies, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C8H4F3N2O2. It features a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzonitrile backbone. The presence of these functional groups significantly influences the compound's reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets through its functional groups. The nitro group can undergo redox reactions, while the trifluoromethyl group enhances lipophilicity and alters electronic properties, facilitating interactions with various biomolecules. These interactions can affect critical biochemical pathways, making the compound useful in different applications, particularly in drug development .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that compounds containing trifluoromethyl groups can exhibit antimicrobial activities. For instance, related compounds have shown effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values indicating moderate to potent activity .

- Potential Antitumor Activity : Some derivatives of similar structures have been evaluated for their antitumor properties. The incorporation of trifluoromethyl groups has been linked to enhanced potency in inhibiting cancer cell lines, suggesting potential applications in cancer therapy .

Antimycobacterial Activity

A study focused on the synthesis and evaluation of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives demonstrated that compounds with similar structural motifs to this compound exhibited significant antimycobacterial activity against M. tuberculosis H37Rv. Notably, the most potent derivative showed an MIC value of 4 μg/mL . This highlights the potential for structural modifications around the trifluoromethyl and nitro groups to yield effective antimycobacterial agents.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the positioning and nature of substituents on the benzene ring are crucial for enhancing biological activity. For example, compounds with nitro groups at specific positions relative to other substituents showed varying degrees of activity against bacterial strains. The trifluoromethyl group was found to improve lipophilicity, which is often associated with better cell membrane penetration and increased biological efficacy .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

3-nitro-2-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3N2O2/c9-8(10,11)7-5(4-12)2-1-3-6(7)13(14)15/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRRYAULYRGLJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.